molecular formula C10H20N2O3 B13324338 tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B13324338
M. Wt: 216.28 g/mol
InChI Key: QWQOVHQSXJGTPM-UHFFFAOYSA-N
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Description

tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, an aminomethyl group, and a hydroxypyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves the protection of the amine group followed by the formation of the pyrrolidine ring. One common method involves the use of tert-butyl carbamate as a protecting group for the amine. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would regenerate the hydroxyl group .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its tert-butyl group serves as a probe in NMR studies to investigate macromolecular complexes .

Medicine

Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents .

Industry

Industrially, this compound can be used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable building block for various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
  • tert-Butyl 2-(aminomethyl)-4-hydroxypiperidine-1-carboxylate
  • tert-Butyl 2-(aminomethyl)-4-hydroxyazetidine-1-carboxylate

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structure. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications .

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQOVHQSXJGTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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